[1-(4-Bromophenyl)ethyl](heptyl)amine hydrochloride
CAS No.: 1788613-51-3
Cat. No.: VC5536377
Molecular Formula: C15H25BrClN
Molecular Weight: 334.73
* For research use only. Not for human or veterinary use.
amine hydrochloride - 1788613-51-3](/images/structure/VC5536377.png)
Specification
CAS No. | 1788613-51-3 |
---|---|
Molecular Formula | C15H25BrClN |
Molecular Weight | 334.73 |
IUPAC Name | N-[1-(4-bromophenyl)ethyl]heptan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C15H24BrN.ClH/c1-3-4-5-6-7-12-17-13(2)14-8-10-15(16)11-9-14;/h8-11,13,17H,3-7,12H2,1-2H3;1H |
Standard InChI Key | NRKBJANBWXVJFY-UHFFFAOYSA-N |
SMILES | CCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for 1-(4-Bromophenyl)ethylamine hydrochloride is (1R)-1-(4-bromophenyl)-N-heptylethanamine hydrochloride. The compound’s molecular formula is CHBrClN, with a molecular weight of 334.36 g/mol . The structure comprises a para-brominated phenyl ring attached to an ethylamine group, which is further substituted with a heptyl chain. The hydrochloride salt enhances solubility and stability, a common feature in pharmacologically active amines .
Stereochemistry and Isomerism
The compound exhibits chirality due to the asymmetric carbon in the ethylamine group. Enantiomeric forms, such as the (R)- and (S)-configurations, are possible, with the (R)-isomer being more commonly reported in analogous compounds . The stereochemistry significantly influences biological activity, as seen in related amines where enantiomers display varying receptor affinities .
Table 1: Comparative Molecular Data for Substituted 4-Bromophenyl Ethylamine Hydrochlorides
Compound | Molecular Formula | Molecular Weight (g/mol) | Chiral Center |
---|---|---|---|
1-(4-Bromophenyl)ethylamine HCl | CHBrClN | 264.59 | Yes |
1-(4-Bromophenyl)ethylamine HCl | CHBrClN | 334.36 | Yes |
Synthesis and Preparation
Synthetic Routes
While direct literature on the synthesis of 1-(4-Bromophenyl)ethylamine hydrochloride is limited, analogous compounds suggest a multi-step process involving:
-
Alkylation of 4-bromophenylacetonitrile: Reaction with heptylamine in the presence of a reducing agent (e.g., LiAlH) to form the secondary amine .
-
Acidification: Treatment with hydrochloric acid to yield the hydrochloride salt .
The general reaction scheme can be represented as:
Industrial and Laboratory Considerations
Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, as demonstrated in the production of structurally similar amines . Purification typically involves recrystallization from ethanol or diethyl ether, with final characterization via NMR and mass spectrometry .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to the free base. The compound is expected to be soluble in polar solvents (e.g., water, methanol) and moderately soluble in chloroform . Stability studies on analogous compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .
Spectroscopic Data
-
H NMR: Expected signals include a singlet for the aromatic protons (δ 7.2–7.4 ppm), a multiplet for the ethyl group (δ 1.2–1.5 ppm), and a broad peak for the amine proton (δ 2.8–3.2 ppm) .
-
Mass Spectrometry: Predicted molecular ion peak at m/z 334.36 ([M+H]) with characteristic fragments at m/z 214 (loss of heptyl chain) and m/z 171 (bromophenyl fragment) .
Compound | Oral Toxicity (LD) | Skin Irritation | Eye Irritation |
---|---|---|---|
1-(4-Bromophenyl)ethylamine HCl | 300 mg/kg (rat) | Category 2 | Category 2A |
1-Heptylamine | 500 mg/kg (rat) | Category 1 | Category 1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume